![molecular formula C15H18FN3O2S2 B2677938 2-(1-((3-氟苯甲基磺酰)哌嗪-3-基)-5-甲基-1,3,4-噻二唑 CAS No. 1219841-74-3](/img/structure/B2677938.png)
2-(1-((3-氟苯甲基磺酰)哌嗪-3-基)-5-甲基-1,3,4-噻二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of piperidine, which is a common synthetic fragment used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also likely contains a sulfonyl group attached to a fluorobenzyl group, based on its name.
科学研究应用
抗菌活性
研究表明,与 2-(1-((3-氟苄基)磺酰基)哌啶-3-基)-5-甲基-1,3,4-噻二唑类似的衍生物具有潜在的抗菌应用。在吴琦(2014 年)的一项研究中,一系列连接到 1,3,4-噻二唑的哌嗪衍生物对各种病原体表现出显着的抗菌活性。这表明类似化合物在对抗细菌感染中可能有用途 (吴琦,2014)。
抗癌活性
多项研究探索了与 2-(1-((3-氟苄基)磺酰基)哌啶-3-基)-5-甲基-1,3,4-噻二唑相关的结构化合物的抗癌潜力。例如,N. Kumar 和 Sanjay K. Sharma(2022 年)合成了对 MCF-7 人乳腺癌细胞系表现出显着活性的吲哚衍生物,表明类似化合物在肿瘤学中的治疗潜力 (N. Kumar & Sanjay K. Sharma, 2022)。
抗结核特性
含噻二唑部分的化合物已针对其对结核病的有效性进行了研究。Galina Karabanovich 等人。(2016 年)报道了对结核分枝杆菌具有显着活性的 1,3,4-恶二唑和噻二唑,包括多药耐药菌株,显示出类似化合物在结核病治疗中的前景 (Galina Karabanovich 等人,2016)。
碳酸酐酶抑制
众所周知,磺胺类药物和噻二唑类药物可抑制碳酸酐酶,碳酸酐酶在各种生理过程中至关重要。C. Supuran 等人(1998 年)和其他人的研究探索了这些酶的抑制,提出了在医学诊断和治疗中的应用 (C. Supuran 等人,1998)。
未来方向
Piperidine derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing a piperidine moiety .
属性
IUPAC Name |
2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-3-yl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S2/c1-11-17-18-15(22-11)13-5-3-7-19(9-13)23(20,21)10-12-4-2-6-14(16)8-12/h2,4,6,8,13H,3,5,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLJKYOXGLRMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。